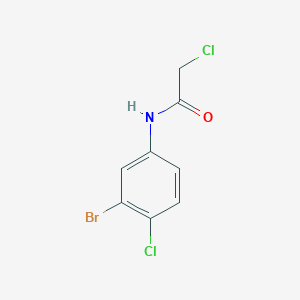

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide

CAS No.: 22459-87-6

Cat. No.: VC4299153

Molecular Formula: C8H6BrCl2NO

Molecular Weight: 282.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22459-87-6 |

|---|---|

| Molecular Formula | C8H6BrCl2NO |

| Molecular Weight | 282.95 |

| IUPAC Name | N-(3-bromo-4-chlorophenyl)-2-chloroacetamide |

| Standard InChI | InChI=1S/C8H6BrCl2NO/c9-6-3-5(1-2-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13) |

| Standard InChI Key | GRJDVYPAFXZFIH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1NC(=O)CCl)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring with bromine (Br) at the 3-position and chlorine (Cl) at the 4-position, connected to a 2-chloroacetamide moiety via the nitrogen atom. This arrangement creates a planar geometry that enhances interactions with biological targets, particularly enzymes involved in microbial cell wall synthesis and cancer cell proliferation . The halogen atoms contribute to electron-withdrawing effects, stabilizing the molecule and influencing its reactivity.

Physicochemical Characteristics

Key properties include:

-

Molecular Formula: C₈H₆BrCl₂NO

-

Molecular Weight: 282.95 g/mol

-

Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 2 acceptors (amide carbonyl and Cl) .

The compound’s moderate logP value suggests balanced solubility and membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .

Synthesis and Optimization

Reaction Pathway

The synthesis typically involves the acylation of 3-bromo-4-chloroaniline with 2-chloroacetyl chloride under controlled conditions . A representative procedure is outlined below:

Step 1: Dissolve 3-bromo-4-chloroaniline (5.0 g, 22.7 mmol) in dichloromethane (50 mL) and cool to 0°C.

Step 2: Add triethylamine (3.2 g, 31.8 mmol) as a base to neutralize HCl generated during the reaction.

Step 3: Slowly add 2-chloroacetyl chloride (2.7 g, 23.9 mmol) dropwise, followed by stirring at room temperature for 16 hours .

Step 4: Purify the crude product via silica gel chromatography, yielding N-(3-bromo-4-chlorophenyl)-2-chloroacetamide as a white solid (97% yield) .

Table 1: Synthesis Parameters and Yields

| Parameter | Value |

|---|---|

| Starting Material | 3-Bromo-4-chloroaniline |

| Reagent | 2-Chloroacetyl chloride |

| Solvent | Dichloromethane |

| Temperature | 0°C → Room temperature |

| Yield | 97% |

Analytical Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:

-

¹H NMR (CDCl₃): δ 4.28 (s, Cl–CH₂), 7.28–7.96 (m, Ar–H), 10.49 (s, NH) .

-

¹³C NMR (CDCl₃): δ 43.7 (Cl–CH₂), 118.4–140.3 (aromatic carbons), 165.2 (C=O) .

Biological Activities

Antimicrobial Efficacy

Studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and moderate effects on Candida albicans. Gram-negative bacteria (e.g., Escherichia coli) show lower susceptibility due to outer membrane complexity .

Table 2: Minimum Inhibitory Concentrations (MICs)

| Organism | MIC (μg/mL) |

|---|---|

| S. aureus | 12.5 |

| MRSA | 25.0 |

| E. coli | 100.0 |

| C. albicans | 50.0 |

Quantitative Structure-Activity Relationship (QSAR)

Cheminformatics Profiling

QSAR models predict favorable drug-likeness:

-

Molecular Weight: 282.95 g/mol (≤500)

-

logP: 2.8 (≤5)

-

Hydrogen Bond Acceptors: 2 (≤10)

Substituent Effects

Halogenation at the 3- and 4-positions enhances lipophilicity, facilitating membrane penetration. Para-substituted analogs (e.g., 4-Cl, 4-Br) exhibit superior activity compared to meta-substituted derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume